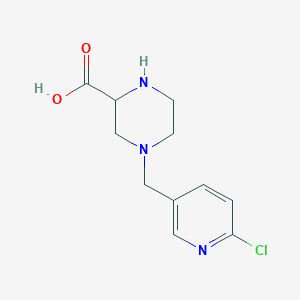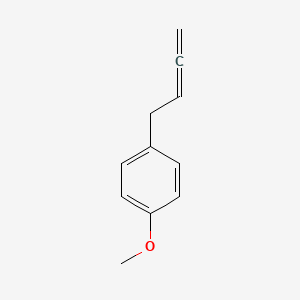
2-(Trifluoromethoxy)benzoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethoxy)benzoyl fluoride is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzoyl fluoride moiety. This compound is of significant interest in various fields of chemistry due to its unique properties imparted by the trifluoromethoxy group, which enhances its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-trichloromethyl benzyl dichloride with anhydrous hydrogen fluoride under catalytic conditions to yield 2-trifluoromethyl benzyl dichloride, which is then further processed .
Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced fluorination techniques. For instance, the desulfurization-fluorination method has been modified to prepare aryl and heteroaryl trifluoromethyl ethers using reagents like XtalFluor-E in combination with trichloroisocyanuric acid or N-fluorobenzenesulfonimide .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethoxy)benzoyl fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The trifluoromethoxy group significantly influences the reactivity of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the attack of a nucleophile on the carbon-sulfur bond, facilitated by a positively charged halogen, leading to the substitution by a fluoride.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, forming various products depending on the reagents used.
Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, such as trifluoromethoxy-substituted benzoic acids and other related compounds .
Aplicaciones Científicas De Investigación
2-(Trifluoromethoxy)benzoyl fluoride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethoxy)benzoyl fluoride involves its interaction with molecular targets through nucleophilic substitution reactions. The trifluoromethoxy group enhances the compound’s ability to participate in these reactions by stabilizing the transition state and facilitating the formation of the desired products .
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethoxy)benzyl trichloroacetimidate
Comparison: Compared to similar compounds, 2-(Trifluoromethoxy)benzoyl fluoride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and lipophilicity, making it more suitable for specific applications in pharmaceuticals and agrochemicals .
Propiedades
Número CAS |
32578-62-4 |
|---|---|
Fórmula molecular |
C8H4F4O2 |
Peso molecular |
208.11 g/mol |
Nombre IUPAC |
2-(trifluoromethoxy)benzoyl fluoride |
InChI |
InChI=1S/C8H4F4O2/c9-7(13)5-3-1-2-4-6(5)14-8(10,11)12/h1-4H |
Clave InChI |
MZYJEGPJKMAHIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13969421.png)
![6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13969430.png)




![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969452.png)

![2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one](/img/structure/B13969463.png)


